molecular formula C15H22N2O3 B6013466 Tert-butyl (2-methyl-3-propionamidophenyl)carbamate

Tert-butyl (2-methyl-3-propionamidophenyl)carbamate

Cat. No.: B6013466
M. Wt: 278.35 g/mol
InChI Key: JUSFLHNEKKWAQQ-UHFFFAOYSA-N
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Description

Tert-butyl (2-methyl-3-propionamidophenyl)carbamate is a synthetic organic compound featuring both carbamate and amide functional groups, designed for research and development applications. The presence of the tert-butoxycarbonyl (Boc) group serves as a critical protecting group for amines, a fundamental technique in multi-step organic synthesis, particularly in the construction of complex molecules like active pharmaceutical ingredients (APIs) . The incorporation of a propionamido side chain on the phenyl ring may influence the compound's physicochemical properties and its potential to engage in specific intermolecular interactions, such as hydrogen bonding, which can be pivotal for target binding . Compounds with similar carbamate and amide architectures are frequently investigated in medicinal chemistry for their biological activities. For instance, structurally related tert-butyl phenylcarbamate derivatives have been synthesized and evaluated for anti-inflammatory activity . Furthermore, the carbamate group is a recognized pharmacophore and peptidomimetic element found in various approved drugs and enzyme inhibitors, contributing to metabolic stability and the ability to penetrate cell membranes . This combination of features makes this compound a valuable building block for researchers in the fields of organic chemistry, medicinal chemistry, and drug discovery. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

tert-butyl N-[2-methyl-3-(propanoylamino)phenyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O3/c1-6-13(18)16-11-8-7-9-12(10(11)2)17-14(19)20-15(3,4)5/h7-9H,6H2,1-5H3,(H,16,18)(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUSFLHNEKKWAQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NC1=C(C(=CC=C1)NC(=O)OC(C)(C)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (2-methyl-3-propionamidophenyl)carbamate typically involves the reaction of 2-methyl-3-propionamidophenol with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloroformate. The general reaction scheme is as follows:

  • Dissolve 2-methyl-3-propionamidophenol in anhydrous dichloromethane.
  • Add triethylamine to the solution to act as a base.
  • Slowly add tert-butyl chloroformate to the reaction mixture while maintaining a low temperature (0-5°C).
  • Stir the reaction mixture at room temperature for several hours.
  • Quench the reaction with water and extract the product with an organic solvent.
  • Purify the product by recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to enhance reaction efficiency and yield. The use of automated systems allows for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, leading to a more consistent and scalable production process.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl (2-methyl-3-propionamidophenyl)carbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the tert-butyl group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted carbamates or amides.

Scientific Research Applications

Tert-butyl (2-methyl-3-propionamidophenyl)carbamate has several applications in scientific research:

    Chemistry: Used as a protecting group for amines in organic synthesis, facilitating the selective modification of complex molecules.

    Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions due to its ability to form stable complexes with biological macromolecules.

    Medicine: Investigated for its potential as a prodrug, where the carbamate group can be enzymatically cleaved to release the active drug in a controlled manner.

    Industry: Utilized in the synthesis of specialty chemicals and intermediates for pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of tert-butyl (2-methyl-3-propionamidophenyl)carbamate involves the formation of stable carbamate linkages with target molecules. The tert-butyl group provides steric protection, enhancing the stability of the compound under various conditions. The propionamide group can interact with specific molecular targets, such as enzymes or receptors, through hydrogen bonding and hydrophobic interactions, modulating their activity and function.

Comparison with Similar Compounds

Structural Features and Substituent Analysis

The table below compares tert-butyl (2-methyl-3-propionamidophenyl)carbamate with structurally related carbamate derivatives, focusing on substituents, molecular properties, and applications:

Compound Name Substituents/Backbone Molecular Weight (g/mol) Key Applications/Notes Similarity Score* Reference ID
This compound Phenyl with 2-methyl, 3-propionamido ~293 (estimated) Potential antiplatelet/antagonist roles N/A
Tert-butyl (3-aminophenyl)carbamate 3-aminophenyl 222.25 Intermediate in drug synthesis 0.98
3,4-MDMA tert-butyl Carbamate MDMA backbone 293.33 Precursor for MDMA synthesis (forensic) N/A
Tert-butyl (1-(4-aminophenyl)piperidin-3-yl)carbamate 4-aminophenyl + piperidine 291.19 HIV-1 inhibitor development N/A
Tert-butyl (3-(methylamino)phenyl)carbamate 3-methylaminophenyl 236.29 High structural similarity to target 0.98

*Similarity scores derived from , based on structural alignment algorithms.

Key Observations:
  • Substituent Diversity: The target compound’s 2-methyl and 3-propionamido groups distinguish it from simpler derivatives like tert-butyl (3-aminophenyl)carbamate. The propionamide moiety may enhance hydrogen-bonding interactions in biological systems compared to amino or methylamino groups .
  • Backbone Variations: Compounds such as 3,4-MDMA tert-butyl Carbamate () and tert-butyl (1-(4-aminophenyl)piperidin-3-yl)carbamate () incorporate non-phenyl backbones (e.g., MDMA or piperidine), which alter conformational flexibility and target specificity .

Pharmacological and Functional Differences

  • Forensic Relevance : 3,4-MDMA tert-butyl Carbamate () is used as a precursor in illicit drug synthesis, underscoring divergent applications despite shared carbamate functionality .

Stability and Reactivity

  • Boc-Deprotection Sensitivity: All tert-butyl carbamates undergo acid-mediated deprotection, but the target compound’s propionamide group may sterically hinder this process compared to smaller substituents (e.g., amino groups) .
  • Solubility : The hydrophilic propionamide group in the target compound likely improves aqueous solubility relative to bicyclic derivatives (), which exhibit higher lipophilicity .

Biological Activity

Tert-butyl (2-methyl-3-propionamidophenyl)carbamate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a detailed overview of its synthesis, biological evaluation, and mechanisms of action, supported by data tables and case studies.

1. Synthesis and Structural Characterization

The synthesis of this compound typically involves the condensation of tert-butyl 2-amino phenylcarbamate with various substituted carboxylic acids. The reaction is facilitated by coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole), resulting in high yields of the desired product. The structural characterization is performed using spectroscopic methods, including NMR and mass spectrometry.

2.1 Anti-inflammatory Activity

Research has demonstrated that several derivatives of this compound exhibit promising anti-inflammatory properties. In vivo studies using the carrageenan-induced rat paw edema model revealed that these compounds significantly inhibited inflammation, with percentage inhibition values ranging from 39.021% to 54.239% compared to the standard drug indomethacin .

Table 1: Anti-inflammatory Activity of Tert-butyl Carbamate Derivatives

CompoundInhibition (%)Time (h)
4a54.2399
4i49.50012
4j39.02110

2.2 Enzyme Inhibition Studies

In silico docking studies have been conducted to elucidate the binding modes of these compounds with the COX-2 enzyme, which is a key target for anti-inflammatory drugs. The results indicated favorable interactions, suggesting that these compounds could serve as potent COX-2 inhibitors .

The biological activity of this compound can be attributed to its ability to modulate various biochemical pathways:

  • Inhibition of Pro-inflammatory Cytokines : The compound has been shown to reduce levels of TNF-α and other pro-inflammatory cytokines in cell cultures, indicating its potential role in mitigating inflammatory responses .
  • Protective Effects Against Oxidative Stress : Studies suggest that it may also possess antioxidant properties, which contribute to its protective effects in cellular models exposed to oxidative stressors.

4.1 Case Study: In Vivo Efficacy

A notable study evaluated the efficacy of this compound in a rat model subjected to induced inflammation. The results demonstrated a statistically significant reduction in paw edema, supporting its potential application as an anti-inflammatory agent in clinical settings .

4.2 Case Study: Mechanistic Insights

Another investigation focused on the molecular mechanisms underlying the anti-inflammatory effects of this compound. It was found that treatment with tert-butyl carbamate led to decreased activation of NF-kB signaling pathways, which are crucial for the expression of various inflammatory mediators .

5. Conclusion

This compound exhibits significant biological activity, particularly in anti-inflammatory contexts. Its ability to inhibit pro-inflammatory cytokines and modulate key biochemical pathways positions it as a promising candidate for further development in therapeutic applications.

Future research should focus on expanding the understanding of its pharmacokinetics and long-term effects in vivo, as well as exploring its potential in treating other inflammatory conditions or diseases associated with oxidative stress.

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